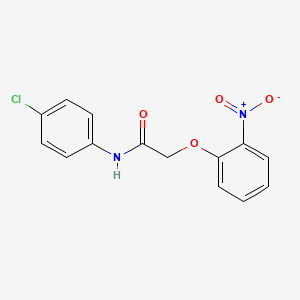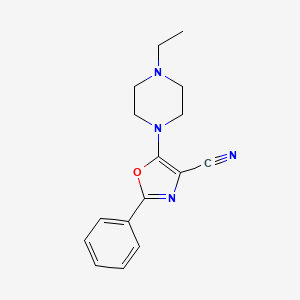![molecular formula C20H22N6O B5589403 N-[(3S*,4R*)-4-(4-methylphenyl)-1-(9H-purin-6-yl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5589403.png)
N-[(3S*,4R*)-4-(4-methylphenyl)-1-(9H-purin-6-yl)-3-pyrrolidinyl]cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of molecules that often exhibit significant biological activity, making them of interest in pharmaceutical research and development. Compounds with similar structures have been synthesized and analyzed for various potential applications, including as inhibitors of specific enzymes or for their antiproliferative properties against cancer cell lines.
Synthesis Analysis
The synthesis of complex organic compounds typically involves multi-step reactions, including nucleophilic substitution reactions, ester hydrolysis, and condensation reactions. For example, Zhou et al. (2021) described a high-yield synthetic method for a similar compound, emphasizing the importance of choosing appropriate reaction pathways to achieve desired structural features with high purity and yield (Zhou et al., 2021).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using techniques like NMR and X-ray crystallography. For instance, Cetina et al. (2004) provided insights into the molecular structure of cyclopropane derivatives using X-ray crystallography, showcasing the importance of structural confirmation in understanding the compound's potential interactions and activity (Cetina et al., 2004).
Chemical Reactions and Properties
The reactivity of a compound is closely related to its molecular structure, with specific functional groups influencing its behavior in chemical reactions. For instance, Zhou et al. (2021) explored the synthesis and characterization of a compound, highlighting how its structural features affect its reactivity and potential applications (Zhou et al., 2021).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are critical for understanding how a compound can be used and handled in a laboratory or industrial setting. Yang et al. (1999) discussed the synthesis and properties of polyamides based on cyclohexane, which provides a context for how the physical properties of similar compounds are analyzed (Yang et al., 1999).
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and potential for interactions with biological molecules, are essential for predicting the utility of a compound in various applications. Research by Ding et al. (2021) on a compound with a similar structure investigated its potential as a GSK-3β inhibitor, illustrating the importance of understanding chemical properties in drug development (Ding et al., 2021).
科学的研究の応用
Synthetic Methodologies
Rapid Synthesis Techniques
Zhihui Zhou et al. (2021) developed a high-yield synthetic method for a structurally similar compound, showcasing the efficiency of multi-step nucleophilic substitution reactions and ester hydrolysis in synthesizing complex cyclopropanecarboxamide derivatives. This approach could be relevant for the synthesis of N-[(3S*,4R*)-4-(4-methylphenyl)-1-(9H-purin-6-yl)-3-pyrrolidinyl]cyclopropanecarboxamide, highlighting the compound's synthetic accessibility (Zhou et al., 2021).
Biological Evaluation and Activities
Antidepressant and Nootropic Agents
Asha B. Thomas et al. (2016) explored the synthesis and pharmacological activity of compounds with potential antidepressant and nootropic effects, which included cyclopropanecarboxamide derivatives. This research suggests that cyclopropanecarboxamide scaffolds, like the one , may offer a framework for developing CNS-active agents, underlining the compound's potential in neuropsychiatric research (Thomas et al., 2016).
Anticancer Evaluation
S. Bondock and Hanaa Gieman (2015) evaluated new 2-chloro-3-hetarylquinolines for their antibacterial and anticancer activities, providing a basis for investigating similar structures, such as N-[(3S*,4R*)-4-(4-methylphenyl)-1-(9H-purin-6-yl)-3-pyrrolidinyl]cyclopropanecarboxamide, in anticancer research. Their findings highlight the potential utility of cyclopropanecarboxamide derivatives in developing novel anticancer therapies (Bondock & Gieman, 2015).
特性
IUPAC Name |
N-[(3S,4R)-4-(4-methylphenyl)-1-(7H-purin-6-yl)pyrrolidin-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-12-2-4-13(5-3-12)15-8-26(9-16(15)25-20(27)14-6-7-14)19-17-18(22-10-21-17)23-11-24-19/h2-5,10-11,14-16H,6-9H2,1H3,(H,25,27)(H,21,22,23,24)/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSDPFVQNDBZHW-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CC2NC(=O)C3CC3)C4=NC=NC5=C4NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2NC(=O)C3CC3)C4=NC=NC5=C4NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3S*,4R*)-4-(4-methylphenyl)-1-(9H-purin-6-yl)-3-pyrrolidinyl]cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5589330.png)



![2,2-dimethylpropyl 8-[2-(1H-imidazol-4-yl)ethyl]-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5589345.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B5589352.png)
![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5589364.png)
![N-cyclohexyl-N-methyl-3-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2-pyridinamine](/img/structure/B5589382.png)
![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5589384.png)
![ethyl 3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate hydrobromide](/img/structure/B5589388.png)

![4-(1,3-benzodioxol-5-yl)-5-methyl-2-[2-(4-methyl-1,4-diazepan-1-yl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5589397.png)
![2-(carboxymethyl)-4-oxobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B5589408.png)
